2-(3,4-Dimethoxyphenyl)-5-nitropyridine
Description
2-(3,4-Dimethoxyphenyl)-5-nitropyridine is a nitroaromatic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a 3,4-dimethoxyphenyl group at the 2-position. The nitro group confers strong electron-withdrawing properties, while the methoxy substituents on the phenyl ring enhance solubility and modulate reactivity. This compound is structurally analogous to pharmaceuticals and agrochemicals that utilize nitroaromatic scaffolds for bioactivity .
Properties
CAS No. |
942206-28-2 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-nitropyridine |
InChI |
InChI=1S/C13H12N2O4/c1-18-12-6-3-9(7-13(12)19-2)11-5-4-10(8-14-11)15(16)17/h3-8H,1-2H3 |
InChI Key |
HOGARGZLDLWZMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : A benzamide derivative with a 3,4-dimethoxyphenethylamine backbone.
- Key Properties: Melting point: 90°C . Synthesis: Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields 80% product . Comparison: Unlike 2-(3,4-Dimethoxyphenyl)-5-nitropyridine, Rip-B lacks a nitro group and pyridine ring.
Nifedipine (3,5-Pyridinedicarboxylic Acid Derivative)
- Structure : A 1,4-dihydropyridine with nitro and methyl ester groups.
- Key Properties: Solubility: High in organic solvents (e.g., ethanol, DMSO) due to ester groups . Thermal stability: Melting point ~173°C (typical for nitroaromatic dihydropyridines) . Comparison: The dihydropyridine core in Nifedipine enhances redox activity, unlike the fully aromatic pyridine in this compound. The nitro group in both compounds likely contributes to similar solubility challenges in aqueous media.
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid
- Structure : A triazole-thioacetic acid derivative with a 3,4-dimethoxyphenyl group.
- Key Properties :
- Toxicity: Predicted low acute toxicity via computational models (GUSAR-online) .
- Synthesis: Derived from triazole-thiol intermediates, with esterification versatility .
- Comparison : The triazole ring introduces heterocyclic diversity and sulfur-based reactivity, differing from the pyridine-nitrogen in the target compound. The dimethoxyphenyl group in both compounds may confer similar metabolic stability.
Lignin Model Compounds with 3,4-Dimethoxyphenyl Groups
- Example: 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol.
- Key Properties :
- Reactivity: Undergoes β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu at 30°C) .
- Comparison : The 3,4-dimethoxyphenyl group in lignin models and the target compound suggests susceptibility to oxidative degradation. However, the nitro group in this compound may stabilize the structure against nucleophilic attack.
Data Tables
Table 2: Reactivity and Stability Comparison
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